molecular formula C₃₁H₃₃D₇O₂ B1154638 cis-Vitamin K2-d7

cis-Vitamin K2-d7

Cat. No.: B1154638
M. Wt: 451.69
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Vitamin K2-d7 is a deuterated isotopologue of the cis-isomer of menaquinone-7 (MK-7), a form of vitamin K2. Vitamin K2 (menaquinones) features a naphthoquinone ring and an unsaturated isoprenoid side chain; MK-7 has seven isoprene units. The "d7" designation indicates the replacement of seven hydrogen atoms with deuterium, a stable isotope, enhancing its utility as an internal standard in analytical chemistry . cis-Isomers differ from trans-forms in spatial configuration, impacting biological activity and stability .

Properties

Molecular Formula

C₃₁H₃₃D₇O₂

Molecular Weight

451.69

Synonyms

(Z,E,E)-2-Methyl-3-(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl)-1,4-naphthalenedione-d7;  cis-Vitamin K2(20)-d7

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Molecular Weight Key Features
cis-Vitamin K2-d7 C₄₆H₅₇D₇O₂ (inferred) ~656.0* Deuterated cis-MK-7; used for isotopic dilution in LC-MS/MS analyses.
trans-Vitamin K2 (MK-7) C₄₆H₆₄O₂ 649.0 Biologically active form; supports carboxylation of calcium-regulating proteins.
cis-Vitamin K1-d7 C₃₁H₃₉D₇O₂ 457.74 Deuterated cis-phylloquinone; analytical standard for food and supplement testing.
trans-Vitamin K1 C₃₁H₄₆O₂ 450.7 Primary dietary form; critical for blood clotting and bone metabolism.

*Estimated based on MK-7 structure and deuterium substitution.

Key Structural Insights :

  • Deuterated vs. Non-deuterated: Deuterated analogs (e.g., K1-d7, inferred K2-d7) are chemically inert and ideal for minimizing matrix effects in mass spectrometry, ensuring precise quantification .
  • Cis vs. Trans Isomerism : The cis configuration introduces steric hindrance, reducing binding affinity to vitamin K-dependent enzymes like γ-glutamyl carboxylase .
Carboxylation Efficacy
  • trans-MK-7 : Exhibits high carboxylative activity, activating matrix Gla protein (MGP) and osteocalcin, which regulate vascular calcification and bone health .
  • cis-MK-7 : Demonstrates 30-50% lower activity in carboxylation assays compared to trans-MK-7, likely due to suboptimal enzyme binding .
  • cis-Vitamin K1-d7: Serves as a non-bioactive reference standard; its cis counterpart (non-deuterated) shows <10% activity relative to trans-Vitamin K1 .

Implications for this compound : As a deuterated cis-isomer, it is expected to have negligible biological activity, aligning with its role as an analytical tool rather than a therapeutic agent.

Synergistic Effects with Vitamin D
  • Vitamin K2 (trans-MK-7) and vitamin D3 synergistically enhance MGP activation, supporting cardiovascular and bone health . No evidence exists for cis-isoforms contributing to such synergy.
Isotope Dilution Mass Spectrometry (ID-LC/MS)
  • cis-Vitamin K1-d7 : Validated as an internal standard for quantifying cis/trans-Vitamin K1 in fortified foods (e.g., infant formula) with ≤2% relative standard deviation .
  • This compound : Likely used analogously to quantify cis-MK-7 in supplements, where cis-isomers may constitute up to 20% of total MK-7 content .

Method Optimization :

  • Chromatography : C30 columns effectively separate cis/trans isomers .
  • Ionization : APCI (atmospheric pressure chemical ionization) minimizes matrix effects compared to ESI .

Q & A

Q. What statistical approaches are robust for analyzing cis/trans-Vitamin K2-d7 isomer ratios in heterogeneous samples?

  • Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U) are preferred for non-normally distributed data. Bootstrapping can estimate confidence intervals for low-abundance cis-isomers. Multivariate analysis (PCA) identifies confounding factors like lipid content or fortification levels .

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